molecular formula C22H16BrClN2O3 B12452213 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide

Cat. No.: B12452213
M. Wt: 471.7 g/mol
InChI Key: OLCFXRRNYXSASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide is a complex organic compound that features a benzoxazole core substituted with bromine, chlorine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide typically involves multiple steps. One common route includes the bromination and chlorination of a benzoxazole precursor, followed by the introduction of an ethoxybenzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound shares a similar core structure but differs in its functional groups.

    5-Bromo-2-aryl benzimidazoles: These compounds have a benzimidazole core and exhibit similar chemical properties.

Uniqueness

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H16BrClN2O3

Molecular Weight

471.7 g/mol

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide

InChI

InChI=1S/C22H16BrClN2O3/c1-2-28-16-5-3-4-13(10-16)21(27)25-15-7-9-20-19(12-15)26-22(29-20)17-11-14(23)6-8-18(17)24/h3-12H,2H2,1H3,(H,25,27)

InChI Key

OLCFXRRNYXSASC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.